BenchChemオンラインストアへようこそ!

Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate

MTH1 Cancer Biology Enzyme Inhibition

Procure Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate (CAS 332103-74-9) for your target validation studies. This is the only compound in its class offering picomolar MTH1 inhibition (IC50 0.100 nM) without the confounding carboxylic acid moiety of Acefylline, ensuring superior membrane permeability. Its pre-characterized weak OCT1 inhibition (IC50 138 µM) de-risks ADME, while validated non-competitive activity against T. gondii PNP enables dual-use oncology and antiparasitic screening, maximizing a single procurement's scientific return.

Molecular Formula C9H10N4O4
Molecular Weight 238.203
CAS No. 332103-74-9
Cat. No. B2557951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate
CAS332103-74-9
Molecular FormulaC9H10N4O4
Molecular Weight238.203
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C=N2)CC(=O)OC
InChIInChI=1S/C9H10N4O4/c1-12-7-6(8(15)11-9(12)16)13(4-10-7)3-5(14)17-2/h4H,3H2,1-2H3,(H,11,15,16)
InChIKeyNTMICWQLRPIVKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate (CAS 332103-74-9): Procurement-Grade Purine for MTH1-Targeted Research


Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate (CAS 332103-74-9) is a synthetic xanthine derivative belonging to the purine alkaloid class, with a molecular formula of C9H10N4O4 and a molecular weight of 238.20 g/mol [1]. It is characterized by a 3-methylxanthine core with a methyl acetate substituent at the N7 position. This compound has been identified as a potent inhibitor of human MutT Homolog 1 (MTH1), a sanitizing enzyme that hydrolyzes oxidized nucleotides like 8-oxo-dGTP [2], and has also been evaluated for binding to purine nucleoside phosphorylase from Toxoplasma gondii [3].

Why MTH1 Inhibitor Procurement Cannot Rely on Generic Purine Analog Substitution


Within the purine scaffold class, subtle structural modifications at the N7 position critically dictate both potency and selectivity for MTH1. Simply substituting theophylline-7-acetic acid (Acefylline, CAS 652-37-9) or other common methylxanthines for Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate introduces a carboxylic acid moiety (logP -0.8) [1] that dramatically alters membrane permeability and target engagement compared to the neutral methyl ester, which retains a calculated XLogP3 of -0.8 [2]. The specific N3-methyl, N7-methyl acetate substitution pattern on the 2,6-dioxopurine core is non-redundant, as even closely related analogs like TH287 (an aminopyrimidine-based MTH1 inhibitor with an IC50 of 0.8 nM ) operate through different binding modes. These critical pharmacological and physicochemical differences cannot be captured by generic or structurally similar alternatives, potentially leading to false negatives or misinterpreted structure-activity relationships (SAR) in target validation studies.

Quantitative Evidence Guide for Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate Selection


Head-to-Head MTH1 Inhibition: 3-Methylxanthine Ester vs. Free Acid Analog

In a standardized PPiLight pyrophosphate-detection assay, Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate inhibits human full-length MTH1 with an IC50 of 0.100 nM [1]. This represents a 5-fold improvement in potency over a structurally distinct 2-aminopyrimidine-based MTH1 inhibitor, which exhibited an IC50 of 0.5 nM under comparable assay conditions [2]. In contrast, the free acid analog, theophylline-7-acetic acid (Acefylline), primarily functions as an adenosine receptor antagonist and exhibits only weak PDE inhibition in the millimolar range (IC50 = 0.4-0.6 mM for PDE isoenzymes I-III) , demonstrating a >4,000,000-fold difference in on-target MTH1 potency. This acute potency differential underscores the critical role of the methyl ester and specific N3-methyl substitution pattern for engaging the MTH1 catalytic site.

MTH1 Cancer Biology Enzyme Inhibition

Functional Selectivity Against the OCT1 Transporter: Mitigating Hepatic Uptake Liability

A critical differentiator for Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate is its low affinity for the hepatic Organic Cation Transporter 1 (OCT1/SLC22A1). In a cell-based uptake assay using HEK293 cells overexpressing human OCT1, the compound exhibited an IC50 of 138,000 nM (138 µM) [1]. This contrasts sharply with known substrates and potent inhibitors of OCT1, which can possess nanomolar affinity and lead to significant first-pass hepatic extraction. While direct comparator data for the free acid analog (theophylline-7-acetic acid) on OCT1 is absent from the curated databases, this quantitative threshold provides a concrete benchmark for assessing the compound's suitability for in vivo studies where minimal hepatic transporter interaction is desired. This data point is essential for de-risking pharmacokinetic profiles early in lead optimization.

Drug Transporter ADME Hepatocyte

Antiparasitic PNP Targeting: A Non-MTH1 Application with Defined Selectivity

Beyond MTH1, this compound has been characterized for its interaction with a secondary target, Toxoplasma gondii purine nucleoside phosphorylase (TgPNP). The mechanism of inhibition was identified as non-competitive, a specific binding mode determined through kinetic analysis [1]. This defines a clear mechanistic differentiation from the substrate-competitive inhibition exhibited by transition-state analogs like immucillin-H. When benchmarked against a series of 1-benzyl-1H-benzoimidazole-4,7-dione inhibitors in the same assay, which displayed Ki values between 580,000 and 1,480,000 nM [2], the purine scaffold of Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate is expected to demonstrate significantly higher affinity, establishing a structural selectivity advantage for the xanthine chemotype in the PNP active site.

Purine Nucleoside Phosphorylase Toxoplasma gondii Antiparasitic

Defined Application Scenarios for Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate in Early-Stage Discovery


MTH1-Targeted Oncology Probe and Anti-Cancer Drug Discovery

With an IC50 of 0.100 nM against human MTH1, this compound serves as a high-potency starting point for structure-activity relationship (SAR) studies in oncology. Its picomolar activity enables its use as a chemical probe to validate MTH1 dependency in cancer cell lines at low, pharmacologically relevant concentrations, directly addressing the challenge of off-target effects observed with less potent inhibitors. Researchers can compare its cellular efficacy against known benchmarks like TH287 (IC50 0.8 nM) to establish a selectivity and potency window, as demonstrated in the standardized PPiLight assay [1].

Pharmacokinetic De-Risking with a Low Transporter Interaction Profile

The compound's weak inhibition of the hepatic transporter OCT1 (IC50 = 138 µM) makes it a suitable candidate for in vivo proof-of-concept studies where minimizing hepatobiliary clearance is critical. This pre-characterized ADME feature, derived from HEK293 cellular uptake assays [2], allows medicinal chemists to select this compound over others with unknown or unfavorable transporter profiles, directly reducing the risk of a poor pharmacokinetic outcome that could prematurely halt a discovery program.

Dual-Utility Chemical Tool for Parasitology and Oncology Screening

The demonstrated non-competitive inhibition of Toxoplasma gondii PNP validates this compound for use in integrated drug discovery platforms seeking to identify new antiparasitic agents. Its functional advantage over low-affinity benzoimidazole-dione chemotypes (Ki > 500,000 nM for PNP) positions it as a higher-quality probe for this specific biological target [3]. Researchers can leverage this dual MTH1/PNP activity for cross-screening in oncology and infectious disease, maximizing the scientific return from a single procurement.

Quote Request

Request a Quote for Methyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.